molecular formula C29H34O15 B13434878 Leptabiside C

Leptabiside C

Cat. No.: B13434878
M. Wt: 622.6 g/mol
InChI Key: FUAIIEXBTCVGEO-SKCNKXEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Leptabiside C is typically isolated from natural sources, although specific synthetic routes and industrial production methods are not well-documented in the literature. The compound is often prepared in research laboratories for experimental purposes. For in vivo studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) and further diluted with polyethylene glycol (PEG300), Tween 80, and distilled water to achieve the desired concentration .

Chemical Reactions Analysis

Leptabiside C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

    Reduction: Reduction reactions involving this compound are less common but can occur under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Leptabiside C has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Leptabiside C exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to modulate inflammatory pathways, although the exact molecular targets are not fully elucidated. It is believed to interact with various enzymes and receptors involved in the inflammatory response, thereby reducing inflammation and associated symptoms.

Comparison with Similar Compounds

Leptabiside C can be compared with other similar compounds, such as:

  • Leptabiside A
  • Leptabiside B
  • Leptabiside D

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique in its potent anti-inflammatory properties, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C29H34O15

Molecular Weight

622.6 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[3-acetyl-2,4,6-trihydroxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C29H34O15/c1-11(31)16-21(35)17(28-26(40)24(38)19(33)13(9-30)43-28)23(37)18(22(16)36)29-27(41)25(39)20(34)14(44-29)10-42-15(32)8-7-12-5-3-2-4-6-12/h2-8,13-14,19-20,24-30,33-41H,9-10H2,1H3/b8-7+/t13-,14-,19-,20-,24+,25+,26-,27-,28+,29+/m1/s1

InChI Key

FUAIIEXBTCVGEO-SKCNKXEMSA-N

Isomeric SMILES

CC(=O)C1=C(C(=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=CC=C3)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1O)C2C(C(C(C(O2)COC(=O)C=CC3=CC=CC=C3)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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